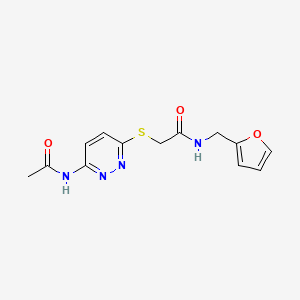

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with an acetamido group and a thioether linkage to an acetamide moiety, which is further connected to a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.

Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound, such as thiourea, under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids as catalysts.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated furan derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Materials Science: Its unique structure may allow it to be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: It can be employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Mécanisme D'action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction between the compound and its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((6-acetamidopyridazin-3-yl)thio)acetamide: Lacks the furan-2-ylmethyl group, which may affect its biological activity and chemical properties.

N-(furan-2-ylmethyl)acetamide:

6-acetamidopyridazine: Lacks the thioether and acetamide linkages, which may influence its stability and interactions with biological targets.

Uniqueness

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is unique due to its combination of a pyridazine ring, acetamido group, thioether linkage, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for various research applications.

Activité Biologique

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A pyridazine ring : Known for its biological activity.

- A furan moiety : Associated with diverse pharmacological properties.

- An acetamide group : Enhances solubility and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. Evaluations using cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated significant cytotoxic effects.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 15.5 | MTS |

| MCF7 | 22.3 | BrdU |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate specific pathways.

The biological activity of this compound is hypothesized to occur through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and tumor progression.

- DNA Interaction : Similar compounds have shown a tendency to bind to DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study involving various derivatives of thioacetamides, the effectiveness of this compound was compared with known antibiotics. Results indicated superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for further development.

Case Study 2: Antitumor Properties

A comparative analysis of this compound with other pyridazine derivatives revealed promising results in inhibiting tumor cell proliferation in vitro. The study utilized both two-dimensional (2D) and three-dimensional (3D) culture systems to assess efficacy, with notable differences in IC50 values between the two formats.

Propriétés

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDZPYKCGDKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.